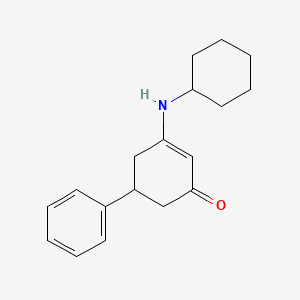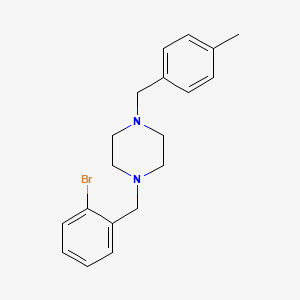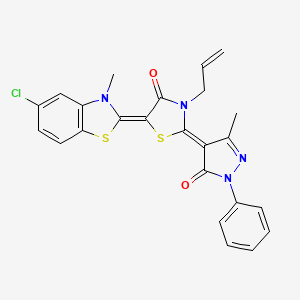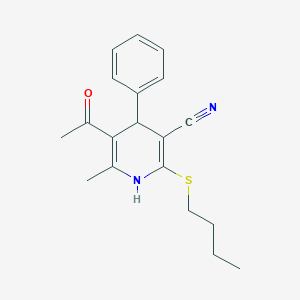![molecular formula C19H21N3O3 B5235156 N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5235156.png)
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide, also known as QX-314, is a potent and selective sodium channel blocker. It was first synthesized in the 1980s and has since been used extensively in scientific research to investigate the role of sodium channels in various physiological and pathological processes.
Wirkmechanismus
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide blocks sodium channels by binding to the intracellular side of the channel pore. It blocks the flow of sodium ions through the channel, which is necessary for the generation of action potentials in excitable cells. This compound is particularly effective at blocking sodium channels in small-diameter sensory neurons, which are involved in pain signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can block action potential generation in sensory neurons, which can reduce pain signaling. It can also reduce the excitability of cardiac cells, which can prevent arrhythmias. This compound has also been shown to reduce seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has several advantages for lab experiments. It is highly selective for sodium channels, which allows researchers to study the role of sodium channels in specific types of cells. It also has a long duration of action, which allows researchers to study the effects of sodium channel blockade over an extended period of time. However, this compound has some limitations. It can only be used in vitro or ex vivo experiments because it cannot cross the cell membrane. It also requires a specialized delivery method, such as electroporation or microinjection, to introduce it into cells.
Zukünftige Richtungen
There are several future directions for research involving N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide. One area of research is the development of more selective sodium channel blockers that can target specific subtypes of sodium channels. Another area of research is the development of new delivery methods for this compound that can allow it to be used in vivo. Finally, this compound could be used in combination with other drugs to treat diseases that involve abnormal sodium channel function, such as pain, epilepsy, and cardiac arrhythmias.
Synthesemethoden
The synthesis of N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide involves several steps, including the reaction of isobutylamine with methyl isoxazole-3-carboxylate to form N-isobutyl-N-methyl-3-isoxazolecarboxamide. This intermediate is then reacted with 8-bromo-1-octanol to form N-isobutyl-N-methyl-5-[(8-bromooctyl)oxy]-3-isoxazolecarboxamide. Finally, the bromine atom is replaced with a quinoline group using palladium-catalyzed cross-coupling reaction to form this compound.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been widely used in scientific research to investigate the role of sodium channels in various physiological and pathological processes. It has been used to study pain, epilepsy, cardiac arrhythmias, and other diseases that involve abnormal sodium channel function. This compound is particularly useful in these studies because it can selectively block sodium channels in specific types of cells without affecting other types of cells.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methylpropyl)-5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13(2)11-22(3)19(23)16-10-15(25-21-16)12-24-17-8-4-6-14-7-5-9-20-18(14)17/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFLORHXWMAQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=NOC(=C1)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5235075.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)

![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)


![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)
![4-({2-chloro-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5235169.png)